An In-depth Technical Guide to 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic placement of bromo, fluoro, and methyl substituents on this scaffold offers a versatile platform for the development of novel drug candidates, particularly those targeting the central nervous system.[2] This document details the known physicochemical properties, provides a plausible synthetic route based on established methodologies, and explores the reactivity of this compound, with a focus on its potential for further functionalization through cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of substituted benzimidazoles in their research endeavors.
Introduction to 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole
5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole (also known as 5-bromo-6-fluoro-2-methyl-1H-benzimidazole) is a synthetic organic compound featuring a benzimidazole core. The benzimidazole moiety, consisting of a fused benzene and imidazole ring, is a cornerstone in medicinal chemistry due to its diverse pharmacological activities, which include antimicrobial, anticancer, and antiviral properties.[3] The title compound's structure is augmented with a bromine atom at the 5-position, a fluorine atom at the 6-position, and a methyl group at the 2-position. This specific substitution pattern is designed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2][4]
The presence of the bromine atom is particularly noteworthy as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This allows for the introduction of a wide range of substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the 2-methyl group can influence the compound's steric and electronic profile.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256958-64-1 | [2] |
| Molecular Formula | C₈H₆BrFN₂ | [2] |
| Molecular Weight | 229.05 g/mol | [2] |
| Appearance | Likely a solid | Inferred |
| Storage | 2-8°C | [2] |
Synthesis of 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole
The synthesis of 2-methylbenzimidazoles is most commonly achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, acetic acid.[3] The following is a representative experimental protocol for the synthesis of 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole.
Reaction Scheme
Caption: Synthetic workflow for 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole.
Detailed Experimental Protocol
Materials:
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4-bromo-5-fluoro-o-phenylenediamine
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Glacial acetic acid
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4M Hydrochloric acid (or another suitable acid catalyst)
-
10% Sodium hydroxide solution
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Ethanol
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Deionized water
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-bromo-5-fluoro-o-phenylenediamine in ethanol.
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Add 1.1 equivalents of glacial acetic acid to the solution.[5]
-
Slowly add a catalytic amount of 4M hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux (typically 90-100°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.[5]
-
The crude product should precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Dry the purified product under vacuum to yield 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole as a solid.
Structural Elucidation and Spectral Properties (Predicted)
In the absence of published experimental spectra for 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole, the following are predicted spectral characteristics based on the known properties of the benzimidazole scaffold and related substituted analogs.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The chemical shifts and splitting patterns will be influenced by the electronic effects of the bromo and fluoro substituents.
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Aromatic Protons: Two singlets (or doublets with a small coupling constant) are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the 4- and 7-positions of the benzimidazole ring. The exact chemical shifts will depend on the deshielding effects of the adjacent halogen substituents.
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Methyl Protons: A singlet corresponding to the three protons of the 2-methyl group is expected around δ 2.5-2.6 ppm.[7]
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N-H Proton: A broad singlet for the N-H proton of the imidazole ring is expected, which may be concentration-dependent and exchangeable with D₂O. Its chemical shift can vary over a wide range (δ 10-13 ppm).[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
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Aromatic Carbons: Signals for the six carbons of the benzene ring and the two carbons of the imidazole ring are expected in the range of δ 110-160 ppm. The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and coupling with the fluorine atom.
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C2 Carbon: The carbon at the 2-position, attached to the methyl group, is expected to resonate around δ 150-155 ppm.
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Methyl Carbon: The carbon of the 2-methyl group will appear in the upfield region, typically around δ 15-20 ppm.
IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.
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C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
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C=N and C=C Stretches: Aromatic C=C and imidazole C=N stretching vibrations will result in a series of sharp bands in the 1450-1650 cm⁻¹ region.
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C-F and C-Br Stretches: Carbon-fluorine and carbon-bromine stretching vibrations will be observed in the fingerprint region, typically below 1200 cm⁻¹.
Chemical Reactivity and Potential for Further Functionalization
The chemical reactivity of 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole is largely dictated by the benzimidazole ring system and the presence of the bromine atom.
Reactivity of the Benzimidazole Core
The benzimidazole ring is aromatic and generally stable. The nitrogen atoms can act as bases, and the N-H proton can be deprotonated with a strong base. The 2-position of the benzimidazole ring is known to be electron-deficient, which can influence the reactivity of substituents at this position.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is a key feature for synthetic diversification, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
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- 4. 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid [myskinrecipes.com]
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